molecular formula C12H12BrNO3 B1414018 Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate CAS No. 1805188-48-0

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate

Cat. No.: B1414018
CAS No.: 1805188-48-0
M. Wt: 298.13 g/mol
InChI Key: BMLJIDQYBPCRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate is an organic compound with the molecular formula C12H12BrNO3 It is a derivative of phenylacetate, featuring a bromine atom, a cyano group, and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-cyano-5-methoxyphenylacetate typically involves the bromination of 3-cyano-5-methoxyphenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenylacetates with various functional groups replacing the bromine atom.

    Reduction: Products include amines or aldehydes derived from the reduction of the cyano group.

    Oxidation: Products include hydroxylated or carbonylated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-cyano-5-methoxyphenylacetate depends on its specific application and the target molecules or pathways involved. In biological systems, it may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological effects. The presence of functional groups such as the cyano and methoxy groups can influence its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate: Differing in the position of the bromine and cyano groups on the aromatic ring.

    Ethyl 4-bromo-3-cyano-5-hydroxyphenylacetate: Featuring a hydroxyl group instead of a methoxy group.

    Ethyl 4-chloro-3-cyano-5-methoxyphenylacetate: Containing a chlorine atom instead of a bromine atom.

These compounds share similar structural features but may exhibit different chemical reactivity, biological activity, and physical properties due to variations in their functional groups and substitution patterns.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-9(7-14)12(13)10(5-8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLJIDQYBPCRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 3
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.